2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone
Description
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2 |
InChI Key |
ZYDMXYOKAGHGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Bromination of 3-Chloroacetophenone :
-
Bromine-Fluorine Exchange :
-
Reductive Amination :
-
Chiral Resolution :
-
Final Coupling :
Friedel-Crafts Acylation with AlCl₃
A Lewis acid-mediated approach utilizing AlCl₃ for benzoxazole ring formation.
Procedure:
-
Substrate Preparation :
-
Cyclization :
-
Chlorophenyl Incorporation :
Phosphorus Oxychloride-Mediated Halogenation
This method focuses on direct chlorination of the benzoxazole precursor.
Steps:
-
Benzoxazolone Activation :
-
Reagents : Phosphorus oxychloride (POCl₃), pyridine.
-
Conditions : 100°C, 5 hours.
-
-
Chlorine Gas Introduction :
-
Ketone Formation :
Multi-Step Synthesis from Vanillic Acid
A longer route starting from vanillic acid (53) and 3-chloroacetophenone (59).
Sequence:
-
Vanillic Acid Derivatization :
-
Steps : Methylation, nitration, reduction to benzoxazole (58).
-
-
3-Chloroacetophenone Modification :
-
Bromination : α-Bromination to 60.
-
Amination : Reductive amination to 65.
-
-
Convergent Coupling :
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination/Amination | Br₂, NaBH₃CN, HATU | 80°C, RT | 58-72% | High enantioselectivity | Multi-step, costly reagents |
| Friedel-Crafts | AlCl₃, Cl₂ | 140°C, Argon | 65% | Scalable, one-pot | Requires harsh conditions |
| POCl₃ Halogenation | POCl₃, Cl₂ | 100°C | 68.3% | Direct chlorination | Low functional group tolerance |
| Vanillic Acid Route | Vanillic acid, HATU | Multi-step | 41% | Uses renewable starting material | Lengthy synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzoxazole derivatives, including 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone, exhibit significant antimicrobial activity. A study highlighted the synthesis of various benzoxazole derivatives that were evaluated for their antiprotozoal efficacy against pathogens such as Leishmania and Trypanosoma. The results showed promising activity, suggesting that modifications to the benzoxazole scaffold can enhance biological activity against these pathogens .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study synthesized several benzoxazole-based compounds and tested them against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds derived from this scaffold demonstrated potent cytotoxic effects, with some exhibiting IC50 values as low as 0.057 µM. The mechanism of action involved PARP-2 enzyme inhibition, which is crucial for cancer cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, benzoxazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone have shown potential in reducing inflammation in various models, indicating a broader therapeutic application in inflammatory diseases.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzoxazole derivatives make them suitable candidates for use in organic light-emitting diodes. The incorporation of 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone into OLED materials has been studied, demonstrating improved efficiency and stability of the devices.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel pharmacophores and materials .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory | Effective against Leishmania and Trypanosoma; IC50 values < 0.1 µM in breast cancer cells |
| Materials Science | OLEDs | Enhanced efficiency and stability in devices |
| Organic Synthesis | Building block for complex molecules | Versatile reactions enabling novel compound synthesis |
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzoxazole derivatives showed that certain modifications led to enhanced activity against Leishmania species, with specific compounds demonstrating significant reductions in parasite viability .
- Cancer Research : In vitro studies revealed that compounds derived from the benzoxazole scaffold could effectively inhibit PARP-2, leading to apoptosis in breast cancer cells. This highlights the potential of these compounds as therapeutic agents in oncology .
- Material Development : Research on the application of benzoxazole derivatives in OLED technology demonstrated that integrating these compounds can lead to devices with improved brightness and longevity compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazol-2-yl-(2-methoxyphenyl)methane
This compound (C₁₅H₁₁NO₃, molecular weight 253.25 g/mol) shares the benzoxazole core but differs in the substituent: a 2-methoxyphenyl group replaces the 3-chlorophenyl moiety. Key distinctions include:
| Property | 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone | Benzoxazol-2-yl-(2-methoxyphenyl)methane |
|---|---|---|
| Substituent | 3-chlorophenyl (electron-withdrawing) | 2-methoxyphenyl (electron-donating) |
| Melting Point | 135.5–136.5°C | 92–93°C |
| Molecular Weight | 257.67 g/mol | 253.25 g/mol |
| Synthesis | 3-chlorobenzoyl chloride + benzoxazole | 2-methoxybenzoyl chloride + benzoxazole |
| Analytical Techniques | NMR, IR, HRMS | NMR, IR, HRMS |
The 3-chloro substituent increases molecular polarity and rigidity, leading to a higher melting point compared to the 2-methoxy derivative , which introduces steric hindrance and reduces packing efficiency . The electron-withdrawing nature of chlorine may also enhance stability against nucleophilic attack, whereas the methoxy group could improve solubility in polar solvents.
Pyrazole Derivatives with Benzooxazol-2-ylthio Ethanone Moieties
A separate class of compounds, such as 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (6a-6j), demonstrates increased structural complexity with pyrazole rings and additional substituents (e.g., 4-fluoro-3-methylphenyl) . These derivatives are synthesized via multi-step routes involving:
Claisen-Schmidt condensation to form chalcones.
Cyclization with hydrazine hydrate to generate pyrazoles.
Introduction of the benzooxazol-2-ylthio ethanone moiety.
Research Findings and Analytical Challenges
- Substituent Effects : The 3-chloro group enhances thermal stability, while the 2-methoxy group reduces crystallinity, as evidenced by their melting points .
- Pharmacological Potential: Pyrazole derivatives () highlight the versatility of benzooxazole scaffolds in drug discovery, though the target compound’s simpler structure may offer advantages in synthetic scalability .
Biological Activity
2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone, a compound belonging to the benzoxazole derivatives, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the condensation of benzoxazole derivatives with chloro-substituted phenyl ethanones. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens.
- Anti-Candida Activity : Studies have shown that benzoxazole derivatives exhibit a broad spectrum of anti-Candida activity. For instance, derivatives such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone displayed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans, indicating potent antifungal properties .
- Mechanism of Action : The action mode of these compounds includes:
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using mammalian cell lines.
- MTT Assay Results : In vitro studies using mouse fibroblast 3T3 cells revealed that compounds with MIC values ≤6.25 µg/mL exhibited concentration-dependent cytotoxicity. The results indicated a significant decline in cell viability upon exposure to increasing concentrations of the compound .
Study 1: Antimycobacterial Activity
A recent study explored the antimycobacterial activity of novel benzoxazole derivatives, including this compound. The compounds were assessed for their ability to inhibit DprE1 enzyme activity, crucial for mycobacterial cell wall synthesis. Compounds displaying MIC values below 6 µg/mL were identified as potential candidates for further development .
Study 2: Safety Profile Assessment
In another investigation, the safety profile of benzoxazole derivatives was assessed through MTT assays on mammalian cell lines. The results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| 5d | Candida albicans | 16 | >50 |
| 5k | Candida glabrata | Not effective | >50 |
| BOK-1 | Mycobacterium | <6 | Not reported |
Q & A
Q. What are the established synthetic routes for 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation between 3-chloroacetophenone and a benzooxazole derivative. Key steps include:
- Condensation : Use of NaH in THF at 0°C to activate the carbonyl group, followed by nucleophilic attack to form the chalcone intermediate .
- Cyclization : Treatment with hydrazine hydrate in glacial acetic acid to form pyrazoline derivatives, with subsequent functionalization to introduce the benzooxazole moiety . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of ketone to aldehyde) and inert atmospheres to prevent oxidation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the molecular structure of this compound be reliably characterized using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-factors < 0.05 for high precision . Structural visualization tools like ORTEP-3 or WinGX aid in interpreting bond lengths, angles, and torsional conformations .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?
SCXRD data reveal:
- π-π stacking : Between benzooxazole and chlorophenyl rings (centroid-centroid distance: 3.6–3.8 Å), enhancing thermal stability.
- Halogen bonding : C–Cl···O interactions (distance: 3.3 Å) contribute to lattice rigidity . These interactions correlate with melting points >200°C and low solubility in polar solvents, necessitating DMSO or DMF for dissolution .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies often arise from solvent effects or dynamic processes. Methodological solutions:
Q. What experimental design limitations exist in generalizing photostability or reactivity studies of this compound?
Key limitations include:
- Sample Degradation : Prolonged light exposure or ambient oxygen during experiments alters reactivity profiles. Use of Schlenk lines or gloveboxes mitigates this .
- Matrix Effects : Studies in simplified solvent systems (e.g., acetonitrile) may not reflect real-world conditions. Hybrid experimental designs incorporating wastewater matrices (with controlled organic degradation rates) improve ecological relevance .
Methodological Tools and Best Practices
Q. Which computational methods are most effective for predicting the electronic properties of this compound?
- DFT Calculations : Use Gaussian 16 with CAM-B3LYP functional for UV-Vis spectra prediction (error margin: ±15 nm).
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. How can reaction mechanisms involving this compound be validated experimentally?
- Isotopic Labeling : -labeling at the ketone position tracks migratory pathways in cross-coupling reactions.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediates (e.g., enolate formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
